N1-Methylation Eliminates Prototropic Tautomerism, Providing a Single Defined Molecular Species vs. the NH Analog
The target compound carries an N1-methyl group that prevents the annular prototropic tautomerism observed in the NH analog . The NH analog (CAS 2091213-35-1, C8H7BrN4, MW 239.07 g/mol) can exist as two rapidly interconverting tautomers (1H-pyrazole and 2H-pyrazole forms), leading to ambiguous reactivity patterns and variable NMR spectra. The N1-methyl compound exists as a single, spectroscopically and chemically defined species, ensuring batch-to-batch consistency in multistep syntheses .
| Evidence Dimension | Number of accessible tautomeric states |
|---|---|
| Target Compound Data | 1 (single N1-methyl tautomer, MW 253.10) |
| Comparator Or Baseline | NH analog (CAS 2091213-35-1): 2 tautomers (1H- and 2H-pyrazole), MW 239.07 |
| Quantified Difference | Target eliminates tautomeric equilibrium (Δ = 0 tautomeric states vs. 2 states for NH analog); MW difference = +14.03 g/mol |
| Conditions | Ambient solution-phase (NMR, reaction media) |
Why This Matters
Single-species behavior eliminates the need for tautomer separation or protection/deprotection steps, reducing synthetic route length and improving isolated yields in medicinal chemistry programs.
